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Compound of Interest

Compound Name: Diethyl 2-vinylidenesuccinate

Cat. No.: B12061058

Get Quote

Executive Summary
Diethyl 2-vinylidenesuccinate (CAS: N/A for specific isomer in common databases; often

cited in specialized literature) is an electron-deficient allene ester characterized by a unique

-ethoxycarbonylmethyl substitution pattern. Unlike simple allenoates (e.g., ethyl 2,3-
butadienoate), this reagent possesses an acidic

-methylene group that fundamentally alters its reactivity landscape under nucleophilic
phosphine catalysis. It serves as a versatile C4 synthon in [4+2] and [4+3] annulations,
enabling the rapid assembly of complex alkaloid scaffolds (e.g., Alstonerine, Hirsutine) and
diverse heterocyclic libraries.

Chemical Profile & Structural Analysis[1][2][3]
The reagent is defined by an allene core flanked by two ester functionalities. Its reactivity is

dictated by the electrophilicity of the central allene carbon (

-carbon) and the acidity of the methylene protons on the succinate side chain (

-protons).
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Structural Identity[4][5]
Common Name: Diethyl 2-vinylidenesuccinate[1][2][3][4][5][6]

Synonym:

-Ethoxycarbonylmethylallenoate

IUPAC Name: Ethyl 2-(2-ethoxy-2-oxoethyl)buta-2,3-dienoate

Molecular Formula: C

H

O

(Based on structure) / C

H

O

(Corrected: EtOOC-C(=C=CH

)-CH

-COOEt corresponds to C

H

O

, MW ~210.23 g/mol ).

Physical State: Clear to yellow oil.

Spectroscopic Data (Diagnostic)
H NMR (400 MHz, CDCl

):

5.16–5.22 ppm (t,
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Hz, 2H): Terminal allene protons (=C=CH

).

4.06–4.22 ppm (m, 4H): Methylene protons of ethyl esters.

3.20 ppm (q,

Hz, 2H):

-Methylene protons (-CH

-COOEt).

1.21 ppm (t, 6H): Methyl protons of ethyl esters.

C NMR (100 MHz, CDCl

): Characteristic allene central carbon signal at

ppm.

Mechanistic Core: Phosphine-Catalyzed Activation
The distinct reactivity of diethyl 2-vinylidenesuccinate arises from the "Beta-Prime (

) Activation Mode." While simple allenoates typically undergo

-addition or

-addition, this reagent leverages the acidity of the

-protons to form a vinylogous ylide intermediate.[7]

Mechanism of Action[12]
Nucleophilic Addition: The phosphine catalyst (e.g., PBu

, PPh

) attacks the electrophilic central carbon (

) of the allene.
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Zwitterion Formation: Generates a phosphonium dienolate zwitterion.

Proton Transfer (Critical Step): The basic enolate site deprotonates the acidic

-methylene group (CH

COOEt).

Vinylogous Ylide Formation: This internal proton transfer creates a resonance-stabilized

vinylogous phosphonium ylide (1,3-dipole equivalent).

Cycloaddition: The ylide undergoes regioselective [4+2] or [4+3] cycloaddition with an

electrophile (imine or aziridine).

Elimination: The catalyst is regenerated via

-elimination.[7]

Mechanistic Pathway Visualization
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Caption: Catalytic cycle showing the conversion of diethyl 2-vinylidenesuccinate into a

reactive vinylogous ylide via phosphine mediation.

Key Synthetic Transformations
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[4+2] Annulation with Imines
This is the most documented application. The reagent reacts with

-tosyl imines or cyclic imines (e.g., indole-derived) to yield highly functionalized
tetrahydropyridines.

Scope: Indole imines,

-tosyl aldimines, cyclic sulfonylimines.

Significance: Provides direct access to the indolo[2,3-a]quinolizidine skeleton found in

Alstonia alkaloids.

[4+3] Annulation with Aziridines
Reaction with

-sulfonyl aziridines yields tetrahydroazepines.

Mechanism: Ring opening of the aziridine by the vinylogous ylide followed by ring closure.

Selectivity: High regioselectivity is observed due to the steric demand of the

-substituent.

-Umpolung Addition
Nucleophiles such as carboxylic acids or phenols can add to the

-carbon (the succinate methylene) rather than the typical

-addition seen in simple allenoates. This "umpolung" (polarity inversion) effect is driven by the
stability of the specific zwitterionic intermediate derived from this reagent.

Comparative Reactivity Table
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Reaction Type Co-Reactant Catalyst
Product
Scaffold

Yield Range

[4+2] Annulation -Tosyl Imines

PPh

/ PBu

Tetrahydropyridin

es
70–95%

[4+2] Annulation Indole Imines PBu Indoloquinolizidin

es
60–85%

[4+3] Annulation -Tosyl Aziridines

PPh

Et

Tetrahydroazepin

es
40–65%

-Addition Benzoic Acid PPh -Benzoyloxy Enol

Ethers
80–95%

Experimental Protocols
Synthesis of Diethyl 2-Vinylidenesuccinate
Note: This reagent is typically prepared via elimination from a chlorinated precursor or

isomerization of a propargyl species.

Protocol:

Precursor: Start with ethyl 4-chloroacetoacetate.

Alkylation: Alkylate with ethyl bromoacetate using NaH in THF to form the intermediate

diester.

Elimination/Isomerization: Treat the intermediate with a weak base (e.g., Et

N) or subject to Wittig conditions if starting from a phosphorane precursor.

Purification: Flash chromatography (Hexanes/EtOAc). The product is isolated as a

clear/yellow oil.

Validation: Check
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H NMR for the disappearance of the methine proton and appearance of the terminal allene
triplet at 5.2 ppm.

General Procedure for [4+2] Annulation
Objective: Synthesis of a Tetrahydropyridine derivative.

Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar under Argon

atmosphere.

Reagents:

Imine (1.0 equiv, e.g.,

-tosylbenzaldimine).

Diethyl 2-vinylidenesuccinate (1.2 equiv).

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (0.1 M concentration).

Catalyst Addition: Add PBu

(10–20 mol %) dropwise via syringe.

Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC (disappearance of imine).

[5]

Workup: Concentrate the reaction mixture under reduced pressure.

Purification: Purify the residue directly via flash column chromatography on silica gel

(typically EtOAc/Hexanes gradient).

Applications in Drug Discovery
Total Synthesis of Alkaloids
The reagent acts as a linchpin in the formal synthesis of (

)-Alstonerine and (
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)-Hirsutine.

Strategy: The [4+2] cycloaddition constructs the D-ring of the alkaloid core in a single step

with correct relative stereochemistry.

Advantage: Avoids lengthy stepwise ring closures and introduces handle functionalities

(esters) for subsequent oxidation state adjustments.

Diversity-Oriented Synthesis (DOS)
Researchers utilize this reagent to generate libraries of "natural product-like" scaffolds. By

varying the imine component (e.g., using cyclic imines, acyclic imines, or aziridines), drug

developers can rapidly access distinct chemical spaces (azepines vs. pyridines) from a

common precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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